GlcNAc1-beta-3GalNAc

Description

BenchChem offers high-quality GlcNAc1-beta-3GalNAc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GlcNAc1-beta-3GalNAc including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

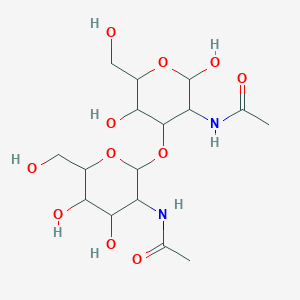

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXDMQHNYEUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403472 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95673-98-6 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GlcNAc1-beta-3GalNAc biosynthetic pathway in humans

The GlcNAc 1-3GalNAc Biosynthetic Pathway: Mechanisms, Regulation, and Clinical Implications

The Biochemical Architecture

The Linkage and Reaction

The formation of the GlcNAc

-

Enzyme:

-1,3-N-acetylglucosaminyltransferase 6 (B3GNT6 ; EC 2.4.1.147).[1] -

Donor Substrate: Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc ).

-

Acceptor Substrate: N-acetylgalactosamine-

-Ser/Thr (Tn Antigen ) on a polypeptide backbone.[4] -

Cofactor: Divalent cations (typically Mn

).

Reaction Equation:

Structural Significance

The addition of GlcNAc at the C3 position of GalNAc prevents the action of the Core 1 synthase (C1GALT1), which also targets the C3 position. Thus, B3GNT6 activity commits the O-glycan to the Core 3/Core 4 pathway, distinct from the Core 1/Core 2 pathway found in most other tissues.

The Biosynthetic Machinery & Regulation

Pathway Visualization

The following diagram illustrates the competitive divergence in the Golgi between Core 1 and Core 3 synthesis, and the subsequent extension to Core 4.[5]

Caption: The Core 3 biosynthetic pathway (highlighted red) competes with the ubiquitous Core 1 pathway. B3GNT6 is the gatekeeper enzyme.

The "Battle for the Core"

The regulation of this pathway is defined by the competition for the Tn antigen .

-

Core 1 Dominance: In most tissues, C1GALT1 (aided by its chaperone Cosmc) is dominant, rapidly converting Tn to Core 1.[4]

-

Core 3 Dominance: In colonic epithelial cells, high expression of B3GNT6 allows it to outcompete C1GALT1.

-

Chaperone Independence: Unlike C1GALT1, which requires Cosmc for folding and activity, B3GNT6 does not have a known private chaperone. This implies that B3GNT6 expression levels are the primary determinant of Core 3 synthesis.

Downstream Extension

Once Core 3 is formed, it can serve as an acceptor for GCNT3 (Glucosaminyl (N-acetyl) transferase 3, mucin type), which adds a

Physiological & Pathological Context

Mucosal Barrier Function

In the healthy colon, Core 3-derived O-glycans on MUC2 are essential. They provide:

-

Protease Resistance: The GlcNAc

1-3 linkage renders the mucin backbone more resistant to bacterial proteases compared to Core 1 structures. -

Hydration: The extended polylactosamine chains on Core 3/4 structures retain water, maintaining the mucus gel layer.

Cancer and Tumor Suppression

B3GNT6 is widely recognized as a tumor suppressor in the context of digestive organs.

-

Downregulation: B3GNT6 expression is silenced in colorectal and pancreatic adenocarcinoma. This leads to the exposure of shorter, truncated glycans (Tn and Sialyl-Tn antigens) which are immunogenic but associated with poor prognosis.

-

Mechanism: Loss of Core 3 allows for the formation of aberrant Core 1 structures. Re-expression of B3GNT6 in cancer cells has been shown to reduce cell migration and metastasis by altering the glycosylation of integrins (specifically

2

Analytical Methodologies

Detecting the specific GlcNAc

Mass Spectrometry Workflow

The gold standard for structural validation is LC-MS/MS of released glycans.

Caption: Optimized workflow for O-glycan structural elucidation. Permethylation is critical for linkage analysis.

Diagnostic Ions

In MS/MS of permethylated O-glycans:

-

Core 3 (GlcNAc

1-3GalNAc): Produces a specific fragmentation pattern. The C3 linkage is chemically distinct from the C6 linkage (Core 6) or Core 1 (Gal-GalNAc). -

Differentiation: The mass of the disaccharide alditol (GlcNAc-GalNAc-ol) is distinct from Core 1 (Gal-GalNAc-ol). However, it is isobaric with Core 6. Retention time on Porous Graphitized Carbon (PGC) columns is required to separate these isomers.

Experimental Protocol: B3GNT6 Activity Assay

Objective: To quantify Core 3 synthase activity in cell homogenates or recombinant fractions.

Principle: Transfer of [

Materials

-

Acceptor: GalNAc

-p-nitrophenyl (GalNAc -

Donor: UDP-GlcNAc (can be spiked with UDP-[6-

H]GlcNAc for radiometry). -

Buffer: 50 mM MES (pH 6.5), 10 mM MnCl

, 0.5% Triton X-100.

Protocol Steps

-

Preparation: Lyse cells in lysis buffer containing protease inhibitors. Clarify by centrifugation (10,000 x g, 10 min).

-

Reaction Mix: Combine:

-

20

L Cell Lysate (approx. 50-100 -

5

L 10x Assay Buffer (500 mM MES pH 6.5, 100 mM MnCl -

5

L Acceptor Substrate (2 mM final) -

5

L UDP-GlcNAc (2 mM final) -

Water to 50

L.

-

-

Incubation: Incubate at 37°C for 1-4 hours.

-

Termination: Stop reaction by boiling (3 min) or adding ice-cold ethanol.

-

Separation:

-

Quantification: Calculate peak area of the product relative to a standard curve.

References

-

Iwai, T. et al. (2002). Molecular cloning and characterization of a novel UDP-GlcNAc:GalNAc-peptide beta1,3-N-acetylglucosaminyltransferase (beta 3Gn-T6), an enzyme synthesizing the core 3 structure of O-glycans. Journal of Biological Chemistry. Link

-

Iwai, T. et al. (2005). Core 3 synthase is down-regulated in colon carcinoma and profoundly suppresses the metastatic potential of carcinoma cells. Proceedings of the National Academy of Sciences. Link

-

Varki, A. et al. (2022). Essentials of Glycobiology, Chapter 9: O-GalNAc Glycans. Cold Spring Harbor Laboratory Press. Link

-

Brockhausen, I. (1999). Pathways of O-glycan biosynthesis in cancer cells. Biochimica et Biophysica Acta. Link

-

Jensen, P.H. et al. (2010). Structural analysis of N- and O-glycans released from glycoproteins. Nature Protocols. Link

Sources

- 1. uniprot.org [uniprot.org]

- 2. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 3. Clinicopathological significance of core 3 O-glycan synthetic enzyme, β1,3-N-acetylglucosaminyltransferase 6 in pancreatic ductal adenocarcinoma | PLOS One [journals.plos.org]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Mucin Type of O-glycan Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. Chaperone Requirements for Biosynthesis of the Trypanosome Variant Surface Glycoprotein | PLOS One [journals.plos.org]

- 8. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Functional Imperative of Core 3 O-Glycans in Epithelial Homeostasis

Executive Summary: The "Core" Switch

In the landscape of mucin-type O-glycosylation, the "Core" structures serve as the foundational scaffolds upon which functional glycan trees are built.[1] While Core 1 (T-antigen) is ubiquitous, Core 3 O-glycans (GlcNAc

For drug development professionals and epithelial biologists, Core 3 is not merely a structural variant; it is a functional checkpoint . Its presence dictates the formation of a rigid, protease-resistant mucus barrier, while its loss is a hallmark of the transition from healthy mucosa to colitis and colorectal cancer (CRC). This guide dissects the biosynthesis, barrier mechanics, and pathological silencing of Core 3, providing validated protocols for its interrogation.

Biosynthetic Logic: The B3GNT6 Checkpoint

The synthesis of Core 3 is controlled by a single enzyme:

The Golgi Competition

Upon the addition of N-acetylgalactosamine (GalNAc) to a Serine/Threonine residue (forming the Tn Antigen ), the nascent glycoprotein faces a critical biosynthetic divergence in the Golgi apparatus. It must be acted upon by either:

-

C1GalT1 (Core 1 Synthase)

Forms Core 1 (Gal -

B3GNT6 (Core 3 Synthase)

Forms Core 3 (GlcNAc

In specialized goblet cells of the colon, B3GNT6 competes with C1GalT1. The addition of the GlcNAc residue by B3GNT6 prevents the formation of Core 1. This "decision" determines the physical properties of the mucin. Core 3 structures are often extended into poly-N-acetyllactosamine repeats, which are heavily sulfated. This sulfation renders the mucin highly resistant to bacterial glycosidases and proteases.

Visualization: The Biosynthetic Divergence

The following diagram illustrates the competitive glycosylation pathway and its downstream consequences.

Figure 1: The biosynthetic competition between Core 1 and Core 3 pathways determines mucin stability.

Physiological Function: The "Inner" Barrier

The primary biological function of Core 3 O-glycans is the stabilization of Muc2 , the major gel-forming mucin in the intestine.

Mechanism of Protease Resistance

Bacterial species such as Bacteroides thetaiotaomicron and Ruminococcus gnavus secrete glycosidases to forage mucin glycans.

-

Core 1 Dominance: If Muc2 lacks Core 3 (e.g., in B3gnt6 KO mice), the glycan chains are shorter and less sulfated. Bacterial proteases can easily strip these glycans, exposing the protein backbone to rapid degradation.

-

Core 3 Dominance: The GlcNAc

1-3 linkage allows for the synthesis of extended polylactosamine chains. These long, rigid chains create steric hindrance, physically blocking bacterial enzymes from accessing the mucin peptide core.

Clinical Correlation: Colitis and CRC

Research has established a direct causality between B3GNT6 loss and disease:

-

Colitis: B3gnt6 knockout mice exhibit increased intestinal permeability.[5] The "inner mucus layer," which is normally sterile, becomes infiltrated by bacteria, triggering TLR activation and chronic inflammation (An et al., 2007).

-

Colorectal Cancer (CRC): B3GNT6 is significantly downregulated in human CRC.[2][6][7][8] The loss of Core 3 exposes the Tn antigen (a truncated glycan), which promotes tumor cell invasion and metastasis. Re-expression of B3GNT6 in CRC cell lines suppresses metastasis by altering integrin glycosylation.

Technical Protocols: Validating Core 3 Function

For researchers aiming to study Core 3 biology, standard Western blots are insufficient due to the heterogeneity of glycans. The following protocols provide rigorous validation.

Protocol A: Functional Barrier Permeability Assay (In Vivo)

Objective: To quantify the functional deficit of the mucus barrier in B3gnt6-deficient models or drug-treated animals.

-

Preparation: Starve mice (Wild Type vs. B3gnt6 KO) for 4 hours.

-

Tracer Administration: Gavage mice with FITC-Dextran (4 kDa, 600 mg/kg body weight).

-

Why 4kDa? Larger dextrans cannot pass tight junctions; this size specifically detects paracellular leaks caused by mucus/epithelial breakdown.

-

-

Sampling: Collect blood via retro-orbital bleed at 4 hours post-gavage.

-

Quantification:

-

Spin blood (3000g, 10 min) to isolate serum.

-

Dilute serum 1:2 in PBS.

-

Measure fluorescence (Ex: 490nm / Em: 520nm) against a standard curve.

-

-

Interpretation: Higher fluorescence in serum indicates mucus barrier failure and epithelial leakiness.

Protocol B: Mass Spectrometry Profiling of O-Glycans

Objective: To definitively confirm the presence of Core 3 structures (GlcNAc-GalNAc) versus Core 1.

-

Mucin Isolation: Scrape colonic mucosa and solubilize in reductive alkylation buffer (6M Guanidine HCl, 10mM DTT).

- -Elimination: Treat purified mucins with 1M NaBH4 in 0.1M NaOH at 45°C for 18 hours.

-

Permethylation: React released glycans with methyl iodide in DMSO/NaOH.

-

Why? Methylation stabilizes sialic acids and increases hydrophobicity for Mass Spec sensitivity.

-

-

Analysis (MALDI-TOF/MS):

-

Core 1 Signal: Look for m/z corresponding to Hex-HexNAc (Gal-GalNAc).

-

Core 3 Signal: Look for m/z corresponding to HexNAc-HexNAc (GlcNAc-GalNAc).

-

Note: Core 3 is often extended. Look for signals of HexNAc-HexNAc-Gal-GlcNAc sequences.

-

Data Summary: Core 1 vs. Core 3

| Feature | Core 1 O-Glycans | Core 3 O-Glycans |

| Initiating Enzyme | C1GalT1 (T-synthase) | B3GNT6 (Core 3 synthase) |

| Structure | Gal | GlcNAc |

| Tissue Distribution | Ubiquitous (All tissues) | Restricted (Colon, Salivary) |

| Barrier Function | Moderate | High (Protease Resistant) |

| Disease State | Upregulated in some cancers (T-antigen) | Downregulated in CRC/IBD |

Mechanistic Pathway: Loss of Core 3 and Inflammation[9]

The following diagram details the cascade of events occurring when B3GNT6 is downregulated, leading to the "Leaky Gut" phenotype observed in IBD.

Figure 2: The pathological cascade resulting from Core 3 deficiency in epithelial cells.

References

-

Iwai, T., et al. (2002). Molecular cloning and characterization of a novel UDP-GlcNAc:GalNAc-peptide beta1,3-N-acetylglucosaminyltransferase (beta 3Gn-T6), an enzyme synthesizing the core 3 structure of O-glycans. Journal of Biological Chemistry. Link

-

An, G., et al. (2007). Increased susceptibility to colitis and colorectal tumors in mice lacking core 3-derived O-glycans.[5] Journal of Experimental Medicine. Link

-

Bergstrom, K., & Xia, L. (2013). Mucin-type O-glycans and their roles in intestinal homeostasis. Glycobiology. Link

-

Huang, J., et al. (2020). Downregulation of B3GNT6 is a predictor of poor outcomes in patients with colorectal cancer.[2][4][6][7] Journal of Cancer. Link

-

Moremen, K.W., et al. (2012). Vertebrate protein glycosylation: diversity, synthesis and function. Nature Reviews Molecular Cell Biology. Link

Sources

- 1. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 2. B3GNT6 UDP-GlcNAc:betaGal beta-1,3-N-acetylglucosaminyltransferase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Study of the biological functions of mucin type core 3 O-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene - B3GNT6 [maayanlab.cloud]

- 5. Increased susceptibility to colitis and colorectal tumors in mice lacking core 3–derived O-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulation of B3GNT6 is a predictor of poor outcomes in patients with colorectal cancer | springermedizin.de [springermedizin.de]

- 7. Downregulation of B3GNT6 is a predictor of poor outcomes in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CARD3 deficiency protects against colitis through reduced epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Role of Core 3 O-Glycan (GlcNAcβ1-3GalNAc) in Modulating Cell Adhesion

This guide provides an in-depth exploration of the mucin-type Core 3 O-glycan, GlcNAcβ1-3GalNAc-Ser/Thr. We will delve into its biosynthesis, its primary mechanisms for modulating cell adhesion, and the detailed experimental protocols required to investigate its function. This document is intended for researchers, scientists, and drug development professionals in the fields of glycobiology, oncology, and immunology.

While the initial query referenced "GlcNAc1-beta-3GalNAc," this guide focuses on the canonical and biologically crucial Core 3 O-glycan structure (GlcNAcβ1-3GalNAc) . The formation of this structure is a pivotal branching point in O-glycosylation, often determining a cell's adhesive and signaling phenotype.

Part 1: The Biosynthetic Fulcrum: Core 3 Synthesis and Regulation

Mucin-type O-glycosylation is initiated by the attachment of N-acetylgalactosamine (GalNAc) to a serine or threonine residue, forming the Tn antigen. This initial structure is a substrate for competing enzymes that dictate the subsequent glycan branching. The synthesis of the Core 3 structure is catalyzed exclusively by the enzyme β1,3-N-acetylglucosaminyltransferase 6 (B3GNT6) , also known as Core 3 synthase.[1][2]

B3GNT6 transfers a GlcNAc residue to the GalNAc of the Tn antigen, forming the Core 3 disaccharide (GlcNAcβ1-3GalNAc).[3][4] This action is in direct competition with the Core 1 synthase (T-synthase), which adds a galactose residue to form the Core 1 structure (Galβ1-3GalNAc), also known as the Thomsen-Friedenreich (T) antigen.[5][6] This competition is a critical regulatory node; the expression and activity of B3GNT6 determine whether a cell will produce Core 3-derived glycans or Core 1-derived glycans.[6]

The expression of B3GNT6 is highly tissue-specific, found predominantly in the epithelial cells of the gastrointestinal tract, such as the colon and salivary glands.[7][8] Its downregulation is a common feature in several cancers, including colorectal and pancreatic carcinomas, leading to a profound shift in the cell surface glycome.[1][9]

Part 2: The Adhesion Switch: Mechanisms of Core 3 Modulation

The formation of the Core 3 structure profoundly impacts cell adhesion, primarily through a mechanism of molecular masking . This can be understood through two main principles:

-

Inhibition of Pro-Adhesive Ligands: The most significant role of Core 3 synthesis is the prevention of Core 1 (T antigen) formation. The T antigen is a primary ligand for Galectin-3 , a β-galactoside-binding lectin.[10] Galectin-3 can cross-link glycoproteins on adjacent cells, promoting potent cell-cell adhesion and aggregation. By converting the common Tn antigen precursor into the Core 3 structure, B3GNT6 effectively eliminates the T antigen from the cell surface, thereby abrogating Galectin-3-mediated adhesion. This loss of Core 3 and subsequent unmasking of T antigen is strongly associated with increased metastatic potential in cancer.[1][2]

-

Formation of an Anti-Adhesive Mucin Layer: Core 3 O-glycans are foundational structures for building long, complex glycan chains on mucins, particularly in the gastrointestinal tract.[7][11] These heavily glycosylated mucins form a dense, hydrated, and physically obstructive mucus layer.[12] This layer acts as a lubricant and a barrier, sterically hindering cell-cell and cell-matrix interactions and thus functioning as a potent anti-adhesive surface.[13][14] Loss of Core 3-derived O-glycans compromises the integrity of this protective mucus barrier, which is linked to increased susceptibility to colitis and colorectal tumors.[7][11]

Part 3: The Scientist's Toolkit: Experimental Protocols

Investigating the role of Core 3 O-glycans requires a multi-faceted approach combining genetic, biochemical, and biophysical techniques. Here, we detail three core experimental workflows.

Protocol 1: Genetic Manipulation and Cell Aggregation Assay

This protocol establishes a causal link between B3GNT6 expression and a cell's adhesive phenotype.

-

Causality: By either overexpressing or silencing the B3GNT6 gene, we directly manipulate the cell's ability to synthesize Core 3 glycans. Any resulting change in cell aggregation can be directly attributed to this molecular alteration. The self-validating system involves confirming the glycan changes biochemically before assessing the phenotype.

-

Methodology:

-

Cell Line Selection: Choose a human colorectal cancer cell line with low to negligible endogenous B3GNT6 expression (e.g., SW480, DLD-1).[15][16]

-

Genetic Manipulation:

-

Overexpression: Transfect cells with a mammalian expression vector containing the full-length human B3GNT6 cDNA. Select stable clones using an appropriate antibiotic marker.

-

Control: Transfect cells with an empty vector in parallel.

-

-

Biochemical Validation (Lectin Blotting):

-

Prepare total cell lysates from control and B3GNT6-expressing cells.

-

Separate proteins via SDS-PAGE and transfer to a PVDF membrane.[17]

-

Block the membrane (Note: Use a protein-free blocker or one tested for low background with lectins, as milk proteins can contain interfering glycans).[17]

-

Probe with biotinylated Peanut Agglutinin (PNA), which specifically binds the Core 1 (T) antigen. A successful B3GNT6 overexpression should show a decrease in PNA binding compared to the control, as the T antigen precursor is consumed.

-

Detect with HRP-labeled Streptavidin and a chemiluminescent substrate.[17][18]

-

-

Phenotypic Assay (Cell Aggregation Assay):

-

Harvest control and B3GNT6-expressing cells using a non-enzymatic dissociation buffer to preserve surface proteins.

-

Wash and resuspend cells to a single-cell suspension at a defined concentration (e.g., 5 x 10^5 cells/mL) in an appropriate buffer (e.g., HBSS with Ca2+/Mg2+).

-

Aliquot 500 µL of cell suspension into wells of a 24-well plate.

-

Place the plate on a rotary shaker at a constant, slow speed (e.g., 80 rpm) at 37°C.[19][20]

-

At defined time points (e.g., 0, 30, 60, 120 min), take a small aliquot, and count the total number of particles (Nt) and the number of single cells (Ns) using a hemocytometer or automated cell counter.

-

Expected Outcome: B3GNT6-expressing cells will show a significantly lower aggregation index compared to control cells.

-

-

Protocol 2: Biophysical Analysis of Binding Kinetics (Surface Plasmon Resonance)

This protocol provides quantitative data on the direct interaction (or lack thereof) between the key lectin, Galectin-3, and the relevant glycan structures.

-

Causality: SPR measures real-time binding events, allowing for the precise determination of association (ka), dissociation (kd), and affinity (KD) constants.[23][24] By directly comparing the binding of Galectin-3 to its known ligand (T antigen) versus the Core 3 structure, this method provides definitive, quantitative evidence for the masking hypothesis.

-

Methodology:

-

Chip Preparation: Covalently immobilize recombinant human Galectin-3 onto a CM5 sensor chip surface via standard amine coupling.[25] Aim for a low to moderate density to avoid mass transport limitations. A reference channel should be activated and blocked without protein to allow for background signal subtraction.

-

Analyte Preparation: Prepare a dilution series of synthetic T antigen (Galβ1-3GalNAc) and Core 3 (GlcNAcβ1-3GalNAc) glycans in running buffer (e.g., HBS-P+). Concentrations should span a range appropriate for the expected affinity (e.g., 1 µM to 500 µM for T antigen).

-

Binding Analysis:

-

Inject the different concentrations of T antigen over the Galectin-3 and reference channels at a constant flow rate.[26]

-

Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

-

After each cycle, regenerate the sensor surface using a mild, validated regeneration solution (e.g., a low pH glycine buffer) to remove all bound analyte.[25]

-

Repeat the entire process for the Core 3 glycan.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the ka, kd, and KD values for each interaction.[24]

-

Expected Outcome: A robust binding signal with a KD in the micromolar range for the T antigen-Galectin-3 interaction. In contrast, the Core 3 glycan should show little to no binding (a flat sensorgram), confirming it is not a ligand for Galectin-3.

-

-

| Interaction Pair | Expected Association Rate (ka) (1/Ms) | Expected Dissociation Rate (kd) (1/s) | Expected Affinity (KD) |

| Galectin-3 + T Antigen | 10^3 - 10^4 | 10^-1 - 10^-2 | 10-100 µM |

| Galectin-3 + Core 3 | No significant binding | No significant binding | No Binding Detected |

Table 1: Expected SPR Kinetic & Affinity Data

Protocol 3: Cellular Adhesion to Glycan Microarrays

This protocol assesses the adhesion of whole cells to a variety of defined, immobilized glycan structures, providing a broader context for binding preferences.

-

Causality: This method tests the integrated adhesive properties of the entire repertoire of cell surface receptors in a near-physiological state.[27] By comparing the adhesion of B3GNT6-deficient vs. B3GNT6-expressing cells, one can directly visualize how the presence of Core 3 synthesis machinery alters the cell's overall "adhesome."

-

Methodology:

-

Array Preparation: Utilize a commercially available or custom-printed glycan microarray. The array should include, at a minimum: Core 1 (T antigen), Core 3, Tn antigen, and various other relevant glycan structures, along with negative controls (e.g., linker only, mannose).

-

Cell Preparation: Harvest control (B3GNT6-deficient) and B3GNT6-expressing cells as described in Protocol 1. Label the two cell populations with different fluorescent dyes (e.g., Calcein AM - green; Calcein Red-AM - red) for simultaneous or parallel analysis.

-

Adhesion Assay:

-

Block the glycan microarray to prevent non-specific binding.

-

Add a suspension of fluorescently labeled cells to the microarray and incubate under gentle agitation for a defined period (e.g., 1-2 hours) at 37°C.[27]

-

Gently wash the array to remove non-adherent cells.

-

Scan the microarray using a fluorescence scanner at the appropriate wavelengths.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for each spot.

-

Normalize the signals against negative controls.

-

Compare the adhesion profiles of the two cell types.

-

Expected Outcome: The control cells (low B3GNT6) will show significant and specific adhesion to the T antigen spots. The B3GNT6-expressing cells will show markedly reduced or no adhesion to the T antigen spots, confirming that the endogenous expression of Core 3 synthase functionally masks the cell's ability to engage with its pro-adhesive ligand.

-

-

Part 4: Pathophysiological Relevance and Future Directions

The modulation of cell adhesion by Core 3 O-glycans is not merely a biochemical curiosity; it is a critical factor in health and disease.

-

Gastrointestinal Health: In the healthy colon, high levels of B3GNT6 and Core 3 glycans are essential for forming a robust mucus barrier that prevents inflammation and maintains homeostasis with the gut microbiota.[7][11] Mice lacking Core 3-derived O-glycans exhibit increased susceptibility to colitis and colorectal tumors.[11]

-

Oncology: The loss of B3GNT6 expression is a hallmark of colorectal cancer progression.[1][9] This "glycan switch" from Core 3 to Core 1 synthesis unmasks the T antigen, promoting tumor cell aggregation and metastasis through interactions with Galectin-3 on other tumor cells or endothelial cells.[10][28] Re-expression of B3GNT6 in cancer cells has been shown to suppress metastatic potential, suggesting it acts as a tumor suppressor.[1][4]

Future Directions: Research in this area is moving towards understanding the transcriptional regulation of the B3GNT6 gene in cancer and inflammation. Furthermore, identifying lectins or pathogens that may specifically recognize and bind to the Core 3 structure itself could unveil new biological functions. From a therapeutic standpoint, strategies aimed at re-expressing B3GNT6 in tumor cells or developing drugs that block the T antigen/Galectin-3 interaction are promising avenues for anti-metastatic therapies.

References

-

An, G., Wei, B., Xia, B., McDaniel, J. M., Ju, T., Cummings, R. D., Braun, J., & Xia, L. (2007). Increased susceptibility to colitis and colorectal tumors in mice lacking core 3–derived O-glycans. Journal of Experimental Medicine. [Link]

-

Creative Biolabs. (n.d.). Lectin Blot Analysis for Glyco-code Based Diagnostics. Creative Biolabs. [Link]

-

Lee, J. E., Lee, J., & Kim, Y. S. (2014). Glycan profiling of proteins using lectin binding by Surface Plasmon Resonance. Protein Science. [Link]

-

Asparia Glycomics. (n.d.). Lectin Glycoblotting. Asparia Glycomics. [Link]

-

Zhang, K., & Cummings, R. D. (2002). Roles of mucin-type O-glycans in cell adhesion. Glycoconjugate Journal. [Link]

-

U.S. Food and Drug Administration. (2021). Study on the Role of Core 3 O-Glycans in Colorectal Cancer Using Cell Models. FDA. [Link]

-

Li, D., Fu, C., Zhang, Y., Chen, Y., Li, Q., Wang, T., Wang, G., Zhang, X., & Wu, G. (2017). Core 3 mucin-type O-glycan restoration in colorectal cancer cells promotes MUC1/p53/miR-200c-dependent epithelial identity. Oncotarget. [Link]

-

Takahashi, M., & Tateno, H. (2021). Lectin blotting. Glycoscience Protocols. [Link]

-

Paranjpe, V., & Bordes, L. (2020). The Role of Membrane‐Tethered Mucins in Axial Epithelial Adhesion in Controlled Normal Stress Environments. Advanced Materials Interfaces. [Link]

-

Cummings, R. D., & Etzler, M. E. (2009). Antibodies and Lectins in Glycan Analysis. Essentials of Glycobiology. [Link]

-

Foley, K. J., Forzani, E. S., Joshi, L., & Tao, N. (2008). Detection of lectin–glycan interaction using high resolution surface plasmon resonance. Analyst. [Link]

-

Mihalache, A., Delplanque, J. F., Ringot-Destrez, B., Wavelet, C., Gosset, P., Nunes, B., Groux-Degroote, S., Léonard, R., & Robbe-Masselot, C. (2015). Structural Characterization of Mucin O-Glycosylation May Provide Important Information to Help Prevent Colorectal Tumor Recurrence. Frontiers in Oncology. [Link]

-

van der Knaap, M., de Jong, G. A., & Kamerling, J. P. (2004). Identification of carbohydrates binding to lectins by using surface plasmon resonance in combination with HPLC profiling. Glycobiology. [Link]

-

Wikipedia contributors. (n.d.). Cell adhesion molecule. Wikipedia. [Link]

-

Shev-Artamon, L. P., Zabolotnyi, D. I., & Dzyubak, S. T. (2011). Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins. Ukrainskii biokhimicheskii zhurnal. [Link]

-

Hilkens, J., Ligtenberg, M. J., Vos, H. L., & Litvinov, S. V. (1992). Cell membrane-associated mucins and their adhesion-modulating property. Trends in Biochemical Sciences. [Link]

-

Wang, X., & An, H. (2015). Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step. Methods in Molecular Biology. [Link]

-

Fu, J., Wei, B., Wen, T., Johansson, M. E., Liu, X., Bradford, E., Pelaseyed, T., Niv, Y., Hansson, G. C., & Xia, L. (2011). Core 1- and core 3-derived O-glycans collectively maintain the colonic mucus barrier and protect against spontaneous colitis in mice. The Journal of Clinical Investigation. [Link]

-

Kim, Y. S., & Ho, S. B. (2010). The Role and Function of Mucins and Its Relationship to Inflammatory Bowel Disease. The Korean Journal of Gastroenterology. [Link]

-

D'Auria, S. (n.d.). On Surface Assays: Surface Plasmon Resonance. Glycopedia. [Link]

-

Ma'ayan Lab. (n.d.). B3GNT6 Gene. ARCHS4. [Link]

-

Pinho, S. S., Tarp, M. A., & de Bolos, C. (2020). Colorectal cancer cell lines show striking diversity of their O-glycome reflecting the cellular differentiation phenotype. Glycoconjugate Journal. [Link]

-

Hussain, M. R. M., & Hassan, M. (2016). Role of Gal and GalNAc containing glycans in various physiological processes. Journal of Glycomics & Lipidomics. [Link]

-

Ikehara, Y., Kudo, T., & Narimatsu, H. (2020). Clinicopathological significance of core 3 O-glycan synthetic enzyme, β1,3-N-acetylglucosaminyltransferase 6 in pancreatic ductal adenocarcinoma. PLOS ONE. [Link]

-

Pienta, K. J., & Raz, A. (2015). Galectin-Binding O-Glycosylations as Regulators of Malignancy. Cancer Research. [Link]

-

Abadi, A., & Eng, D. (2022). Computational Modeling of O-Linked Glycan Biosynthesis in CHO Cells. International Journal of Molecular Sciences. [Link]

-

Bryan, M. C., Plettenburg, O., & Sears, P. (2004). Intact cell adhesion to glycan microarrays. Glycobiology. [Link]

-

Spillings, B. L., Green, K., & Mak, J. (2023). Protocol to quantify glycan-mediated binding between viral particles and human peripheral blood mononuclear cells using nanoluciferase. STAR Protocols. [Link]

-

Spillings, B. L., Green, K., Lovas, E., Webb, R., & Mak, J. (2023). Protocol to visualize glycan-mediated binding between virus and human blood mononuclear cells using thin-section transmission electron microscopy. STAR Protocols. [Link]

-

ACGG. (2021). GGDB: B3GNT6. ACGG. [Link]

-

UniProt Consortium. (n.d.). B3GNT6 - Acetylgalactosaminyl-O-glycosyl-glycoprotein beta-1,3-N-acetylglucosaminyltransferase - Homo sapiens (Human). UniProt. [Link]

-

ResearchGate. (n.d.). The biosynthesis of core 1 and core 3 O-glycans. ResearchGate. [Link]

-

Spillings, B. L., Green, K., Lovas, E., Webb, R., & Mak, J. (2023). Protocol to visualize glycan-mediated binding between virus and human blood mononuclear cells using thin-section transmission electron microscopy. ResearchGate. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). O-Glycans. Essentials of Glycobiology, 2nd edition. [Link]

-

UniProt Consortium. (n.d.). B3gnt6 - Acetylgalactosaminyl-O-glycosyl-glycoprotein beta-1,3-N-acetylglucosaminyltransferase - Mus musculus (Mouse). UniProt. [Link]

-

Nakamura, M., Furukawa, Y., & Koike, T. (1999). UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6N-acetylglucosaminyltransferase holds a key role on the control of CD15s expression in human pre-B lymphoid cell lines. Glycobiology. [Link]

-

GeneCards. (n.d.). B3GNT6 Gene. GeneCards. [Link]

-

Fautsch, M. P., Bahler, C. K., & Johnson, D. H. (2009). role of integrin glycosylation in galectin-8-mediated trabecular meshwork cell adhesion and spreading. Glycobiology. [Link]

-

National Center for Functional Glycomics. (n.d.). Protocols. NCFG. [Link]

-

Gu, J., & Taniguchi, N. (2008). Functional roles of N‐glycans in cell signaling and cell adhesion in cancer. Cancer Science. [Link]

-

Arthur, C. M., & Cummings, R. D. (2015). Key regulators of galectin–glycan interactions. Glycoconjugate Journal. [Link]

-

Debruyne, D., Boterberg, T., & Bracke, M. E. (2014). Cell aggregation assays. Methods in Molecular Biology. [Link]

-

Wu, H., & He, Y. (2020). Mapping glycan-mediated galectin-3 interactions by live cell proximity labeling. Proceedings of the National Academy of Sciences. [Link]

-

MDPI. (2022). Roles of LacdiNAc Group on N- and O-glycans. Encyclopedia. [Link]

-

Huene, A. L., & Nicotra, M. L. (2022). Cell Aggregation Assays for Homophilic Interactions Between Cell Surface Proteins. ResearchGate. [Link]

-

Leffler, H. (2023). Structure and biochemical analysis of galectin interactions with glycoproteins. Glycoforum. [Link]

-

Debruyne, D., Boterberg, T., & Bracke, M. E. (2014). Cell aggregation assays. Methods in Molecular Biology. [Link]

-

JoVE. (2022). Cell Aggregation Assays to Evaluate ligand binding | Protocol Preview. YouTube. [Link]

-

Huene, A. L., & Nicotra, M. L. (2022). Cell Aggregation Assays for Homophilic Interactions Between Cell Surface Proteins. Methods in Molecular Biology. [Link]

Sources

- 1. Gene - B3GNT6 [maayanlab.cloud]

- 2. uniprot.org [uniprot.org]

- 3. Clinicopathological significance of core 3 O-glycan synthetic enzyme, β1,3-N-acetylglucosaminyltransferase 6 in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GGDB: B3GNT6 [acgg.asia]

- 5. Computational Modeling of O-Linked Glycan Biosynthesis in CHO Cells [mdpi.com]

- 6. O-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Core 1- and core 3-derived O-glycans collectively maintain the colonic mucus barrier and protect against spontaneous colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. Frontiers | Structural Characterization of Mucin O-Glycosylation May Provide Important Information to Help Prevent Colorectal Tumor Recurrence [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Increased susceptibility to colitis and colorectal tumors in mice lacking core 3–derived O-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Role and Function of Mucins and Its Relationship to Inflammatory Bowel Disease [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Cell membrane-associated mucins and their adhesion-modulating property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study on the Role of Core 3 O-Glycans in Colorectal Cancer Using Cell Models | FDA [fda.gov]

- 16. d-nb.info [d-nb.info]

- 17. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell aggregation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cell Aggregation Assays for Homophilic Interactions Between Cell Surface Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Detection of lectin–glycan interaction using high resolution surface plasmon resonance - Analyst (RSC Publishing) [pubs.rsc.org]

- 24. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]

- 25. Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. Core 3 mucin-type O-glycan restoration in colorectal cancer cells promotes MUC1/p53/miR-200c-dependent epithelial identity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Glycosylation: Regulating Core 3 O-Glycan Synthesis as a Tumor Suppression Mechanism in Cancer

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

O-linked glycosylation is a critical post-translational modification that dictates the function of numerous proteins involved in cell signaling, adhesion, and immunity.[1] A key alteration in many cancers is the aberrant display of truncated O-glycans, such as the Tn and sialyl-Tn antigens, which arises from dysregulated glycosyltransferase activity.[1][2][3] This guide focuses on the synthesis of the GlcNAcβ1-3GalNAc structure, known as the core 3 O-glycan, a crucial branching point in the O-glycosylation pathway. The synthesis of this core structure is catalyzed by the enzyme β1,3-N-acetylglucosaminyltransferase 6 (B3GNT6), also known as core 3 synthase. In normal epithelial tissues, B3GNT6 is actively expressed, contributing to the production of complex, mature O-glycans on mucins and other glycoproteins.[4][5] However, a hallmark of many adenocarcinomas, including those of the colon, stomach, and pancreas, is the profound downregulation of B3GNT6.[4][6][7] This loss is not a passive event but an active contributor to malignancy. The absence of core 3 structures leads to the accumulation of cancer-associated truncated glycans, enhances malignant phenotypes by modulating key signaling pathways involving integrins and MUC1, and promotes an epithelial-to-mesenchymal transition (EMT).[6][8] Consequently, B3GNT6 is emerging as a critical tumor suppressor, and its regulation represents a pivotal control point in cancer progression. This guide provides a comprehensive overview of the enzymatic and transcriptional regulation of core 3 synthesis, its functional consequences in cancer, and detailed methodologies for its investigation.

The Biosynthetic Crossroads: Core 3 O-Glycans in Mucin-Type Glycosylation

O-glycans are integral to the function of glycoproteins, profoundly influencing protein folding, stability, and cell-surface interactions.[2] The biosynthesis of mucin-type O-glycans is a hierarchical process initiated in the Golgi apparatus by a large family of polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) that attach N-acetylgalactosamine (GalNAc) to serine or threonine residues, forming the foundational Tn antigen (GalNAcα1-Ser/Thr).[9][10]

This Tn antigen is a critical substrate at a biosynthetic crossroads, where several glycosyltransferases compete to extend the glycan chain. The two major competing pathways are the synthesis of Core 1 (T antigen) and Core 3.

-

Core 1 Synthesis: Catalyzed by Core 1 synthase (C1GALT1), which adds a galactose residue to form Galβ1-3GalNAc. This is the most common extension in many tissues.[11]

-

Core 3 Synthesis: Catalyzed by Core 3 synthase (B3GNT6) , which adds an N-acetylglucosamine (GlcNAc) residue to form GlcNAcβ1-3GalNAc .[4][5]

Core 3 is predominantly expressed in mucus-secreting epithelial cells of the gastrointestinal tract and serves as a precursor for more complex structures, including Core 4 O-glycans.[5][12][13] In cancer, this delicate balance is disrupted. The frequent downregulation of B3GNT6 shifts the equilibrium, making the Tn antigen more available for the C1GALT1 enzyme. This results in an overabundance of Core 1 structures and their truncated, often sialylated, derivatives (e.g., Sialyl-T), which are well-established tumor-associated carbohydrate antigens (TACAs).[2][14]

Regulation of B3GNT6 and Core 3 Synthesis

The suppression of core 3 synthesis in cancer is a multi-level regulatory failure, primarily occurring at the transcriptional level.

Transcriptional Control

The expression of the B3GNT6 gene is highly tissue-specific, with the highest levels in the stomach, colon, and small intestine.[5] In colorectal and gastric cancers, B3GNT6 mRNA levels are significantly reduced compared to normal adjacent tissues.[7] The precise mechanisms driving this transcriptional silencing in tumors are still being elucidated, but some key factors have been identified.

-

Caudal-type homeobox (CDX) transcription factors: Studies have shown that exogenous expression of CDX1 and CDX2, which are critical for intestinal epithelial differentiation, can lead to elevated expression of B3GNT6.[15] The loss of these differentiation factors during tumorigenesis may contribute to the silencing of B3GNT6.

-

Epigenetic Mechanisms: While not yet fully detailed for B3GNT6, epigenetic silencing via promoter hypermethylation or histone deacetylation is a common mechanism for the downregulation of tumor suppressor genes in cancer and warrants further investigation in this context.

Post-Translational Regulation

Post-translational modifications (PTMs) such as phosphorylation are known to fine-tune the activity and localization of many glycosyltransferases.[11] While specific PTMs regulating B3GNT6 activity have not been extensively characterized, this represents a plausible layer of control. Altered kinase or phosphatase activity within cancer cells could potentially modulate B3GNT6 function even when the protein is expressed.

Functional Consequences of Core 3 Glycan Loss in Cancer

The downregulation of B3GNT6 and the subsequent loss of core 3 O-glycans actively promote cancer progression through multiple interconnected mechanisms. Re-expression of B3GNT6 in cancer cell lines that have lost it consistently reverses malignant phenotypes, including reduced proliferation, migration, and invasion.[16]

Modulation of Integrin Signaling and Cell Migration

One of the most well-defined roles for core 3 O-glycans is the suppression of metastasis through the modulation of integrin signaling.[6]

-

Mechanism: The α2β1 integrin, a key receptor for collagen, plays a major role in tumor cell adhesion and migration.[6] The β1 subunit can be modified with mucin-type O-glycans. When core 3 O-glycans are present on the β1 subunit, they sterically hinder the association between the α2 and β1 subunits.[6] This reduces the amount of functional α2β1 integrin complex on the cell surface, leading to diminished downstream signaling upon ligand binding.[6] Specifically, it limits the phosphorylation of Focal Adhesion Kinase (FAK), a critical step for cell migration and invasion.[6][16]

-

In Cancer: The loss of B3GNT6 eliminates this inhibitory glycosylation, leading to increased functional α2β1 integrin, hyperactivation of the FAK pathway, and enhanced cell migration and invasion.[6]

Regulation of Epithelial-Mesenchymal Transition (EMT)

EMT is a critical process by which epithelial cells acquire mesenchymal characteristics, enabling them to invade and metastasize. Core 3 O-glycans are potent regulators of EMT plasticity through a novel signaling cascade involving the MUC1 oncoprotein.[8]

-

Mechanism: In epithelial cells expressing B3GNT6, the N-terminal domain of the MUC1 transmembrane protein is decorated with core 3 O-glycans. This glycosylation prevents the proteolytic cleavage and subsequent nuclear translocation of the MUC1 C-terminal domain (MUC1-C).[8] When MUC1-C is retained at the cell membrane, it cannot act as a transcriptional regulator in the nucleus. This absence of nuclear MUC1-C permits the transcription of the tumor suppressor p53.[8] Activated p53 then transcriptionally upregulates microRNA-200c (miR-200c), a master regulator that promotes the epithelial phenotype and suppresses EMT.[8]

-

In Cancer: Loss of B3GNT6 leaves MUC1 un- or under-glycosylated, facilitating MUC1-C's translocation to the nucleus where it suppresses p53 transcription. The resulting decrease in p53 and miR-200c unleashes the EMT program, promoting cancer cell invasion and metastasis.[8]

Methodologies for Investigating Core 3 Synthesis

A multi-pronged experimental approach is required to fully characterize the regulation and function of B3GNT6 in cancer.

Analysis of Gene and Protein Expression

Assessing the levels of B3GNT6 is the first step in correlating its presence with cellular phenotype.

| Method | Principle | Key Considerations |

| Quantitative RT-PCR | Measures B3GNT6 mRNA levels relative to a housekeeping gene. | Essential for determining if downregulation occurs at the transcript level. Use primers spanning an exon-exon junction to avoid genomic DNA amplification. |

| Immunohistochemistry (IHC) | Uses antibodies to detect B3GNT6 protein in fixed tissue sections. | Provides crucial spatial information, showing which cell types within a heterogeneous tumor have lost expression.[7] |

| Western Blotting | Separates proteins from cell lysates by size and detects B3GNT6 with a specific antibody. | Quantifies total B3GNT6 protein levels in cultured cells or tissue homogenates. |

Functional Enzyme Activity Assays

Directly measuring the enzymatic activity of B3GNT6 confirms that observed changes in protein level translate to functional differences.

Protocol: B3GNT6 Activity Assay using UDP-Glo™

This protocol is based on the principle of measuring the amount of UDP produced, which is stoichiometric with the amount of GlcNAc transferred.[17]

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mix containing:

-

HEPES buffer (100 mM, pH 7.4)

-

MnCl₂ (2 mM)

-

Acceptor Substrate: A synthetic peptide containing the Tn antigen (e.g., GalNAcα-Ser-peptide) at a concentration of 100-200 µM.[18]

-

Enzyme Source: 5-10 µg of total protein from cell lysate or 50-100 ng of purified recombinant B3GNT6.

-

-

Initiate Reaction: Add the donor substrate, UDP-GlcNAc (Promega), to a final concentration of 1 mM. The total reaction volume is typically 10 µL.

-

Incubation: Incubate the reaction at 37°C for 60-120 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop Reaction & Detect UDP:

-

Transfer 5 µL of the reaction mixture to a white 384-well assay plate.

-

Add 5 µL of UDP-Glo™ Detection Reagent (Promega), which contains an enzyme that converts the UDP product to ATP, and a luciferase that uses the ATP to produce light.

-

Incubate at room temperature for 60 minutes.

-

-

Quantification: Read the luminescence on a plate reader. Quantify the amount of UDP produced by comparing the signal to a standard curve generated with known concentrations of UDP.[17]

-

Calculate Specific Activity: Express the activity as pmol of UDP produced per minute per mg of protein (pmol/min/mg).

Analysis of Cellular O-Glycan Profiles

Determining the consequence of B3GNT6 activity on the total cellular O-glycan profile provides the most direct functional readout.

Workflow: Cellular O-glycome Reporter/Amplification (CORA)

The CORA method provides a snapshot of the active O-glycosylation pathways in living cells.[15][19]

-

Metabolic Labeling: Culture cells in the presence of a peracetylated benzyl-α-GalNAc derivative (Ac₃Bn-α-GalNAc). This precursor is cell-permeable.

-

Intracellular Processing: Inside the cell, esterases remove the acetyl groups, trapping the Bn-α-GalNAc primer. This primer then enters the Golgi and acts as a substrate for glycosyltransferases, including B3GNT6, C1GALT1, and others.

-

Secretion and Collection: The extended Bn-O-glycans are not attached to proteins and are secreted into the cell culture medium.[19]

-

Purification: Collect the conditioned media and purify the secreted Bn-O-glycans using a C18 solid-phase extraction cartridge.

-

Analysis: Analyze the purified glycans using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of each detected species reveals the sequence of monosaccharides added to the primer, allowing for the relative quantification of Core 3-derived structures versus Core 1-derived structures.[20]

Sources

- 1. O-glycosylation in Cancer: Emerging Paradigms and Prospects for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Gene - B3GNT6 [maayanlab.cloud]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Two opposing roles of O-glycans in tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downregulation of B3GNT6 is a predictor of poor outcomes in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Core 3 mucin-type O-glycan restoration in colorectal cancer cells promotes MUC1/p53/miR-200c-dependent epithelial identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Clinicopathological significance of core 3 O-glycan synthetic enzyme, β1,3-N-acetylglucosaminyltransferase 6 in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 12. Increased susceptibility to colitis and colorectal tumors in mice lacking core 3–derived O-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Altered Tumor-Cell Glycosylation Promotes Metastasis [frontiersin.org]

- 15. Study on the Role of Core 3 O-Glycans in Colorectal Cancer Using Cell Models | FDA [fda.gov]

- 16. Expression of core 3 synthase in human pancreatic cancer cells suppresses tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. irp.cdn-website.com [irp.cdn-website.com]

- 18. jcggdb.jp [jcggdb.jp]

- 19. Frontiers | Preparation of Complex Glycans From Natural Sources for Functional Study [frontiersin.org]

- 20. Analysis of expression and function of O-glycans in castration-resistant and hypoxic prostate cancer cells [glycoforum.gr.jp]

evolutionary conservation of the core 3 O-glycan pathway

Evolutionary Conservation, Biosynthesis, and Therapeutic Targeting in Mucosal Barriers

Executive Summary

The Core 3 O-glycan (GlcNAcβ1-3GalNAcα-Ser/Thr ) represents a critical evolutionary adaptation in vertebrates, specifically engineered to maintain the integrity of the gastrointestinal mucosal barrier. Unlike the ubiquitous Core 1 (T-antigen) structure found across diverse tissue types and species, Core 3 is spatially restricted to the colonic and gastric mucosa. Its biosynthesis, catalyzed by β1,3-N-acetylglucosaminyltransferase 6 (B3GNT6) , acts as a "molecular gatekeeper," preventing the translocation of commensal bacteria into the epithelium.

This technical guide analyzes the Core 3 pathway through the lens of evolutionary biology and structural biochemistry. It addresses the downregulation of B3GNT6 in Colorectal Cancer (CRC) and Ulcerative Colitis (UC), providing researchers with validated protocols for characterization and therapeutic interrogation.

The Core 3 O-Glycan Module: Structural & Biosynthetic Logic

1.1 Structural Definition

The Core 3 structure is a disaccharide formed by the addition of N-acetylglucosamine (GlcNAc) to the N-acetylgalactosamine (GalNAc) residue of the Tn antigen (GalNAcα-Ser/Thr) via a β1-3 linkage .[1][2][3]

-

Formula: GlcNAcβ1-3GalNAcα-Ser/Thr

-

Subsequent Elongation: Core 3 is often elongated by galactose and fucose to form Lewis antigens or sulfated structures, creating a dense, protease-resistant mucin mesh.

1.2 The Biosynthetic "Decision Node"

In the Golgi apparatus, the Tn antigen faces a critical branch point. It serves as a substrate for two competing enzymes:[4]

-

C1GalT1 (Core 1 Synthase): Adds Galactose to form Core 1 (Galβ1-3GalNAc). This is the default pathway in most cells.

-

B3GNT6 (Core 3 Synthase): Adds GlcNAc to form Core 3. This is the specialized pathway in the gut.

The dominance of B3GNT6 in the colon is essential because Core 3 glycans are more resistant to bacterial degradation than Core 1 glycans.

Figure 1: The Biosynthetic Decision Node. B3GNT6 competes with C1GalT1 to drive the synthesis of robust Core 3 glycans essential for mucosal protection.

Evolutionary Trajectory: A Vertebrate Innovation

2.1 The "Vertebrate Gap"

Evolutionary analysis reveals that while mucin-type O-glycosylation is ancient (present in Drosophila and C. elegans), the B3GNT6-driven Core 3 pathway is a vertebrate innovation.

-

Invertebrates: Rely heavily on Core 1 and unique invertebrate-specific cores. Their mucin barriers are less complex, matching their simpler microbiomes.

-

Vertebrates: The expansion of the B3GNT family in vertebrates coincides with the development of a complex, adaptive immune system and a dense gut microbiota. Core 3 appears to have evolved specifically to manage this high-load microbial environment.

2.2 Tissue-Specific Conservation

In mammals (humans, mice, primates), B3GNT6 expression is strictly conserved in:

-

Colon: High expression (Goblet cells).

-

Stomach: Moderate expression.

-

Salivary Glands: Moderate expression.

Pathological Loss: In human CRC, B3GNT6 is frequently silenced via hypermethylation or loss of heterozygosity. This "evolutionary regression" returns the cancer cell to a Core 1-dominant state (Tn/T-antigen expression), which correlates with metastasis and poor survival.

Functional Physiology & Pathology

3.1 The Mucosal Barrier

Core 3 glycans extend the mucin backbone, allowing for extensive sulfation (e.g., by GlcNAc6ST). This sulfation recruits water, creating a rigid, gel-like mucus layer that physically separates bacteria from the epithelial surface.

-

Mechanism: Steric hindrance and charge repulsion prevent bacterial adhesion.

-

Evidence: B3gnt6-knockout mice display a thinner inner mucus layer and increased bacterial contact with the epithelium.

3.2 Colitis and Colorectal Cancer (CRC)

-

Colitis: Loss of Core 3 leads to spontaneous colitis in mice due to bacterial infiltration.

-

CRC: B3GNT6 functions as a tumor suppressor. Its downregulation promotes the "adenoma-carcinoma sequence." Re-expression of B3GNT6 in CRC cell lines suppresses migration and metastasis by masking underlying immunogenic antigens (like Tn).

Technical Workflow for Characterization

Direct detection of Core 3 is challenging because no single lectin is exclusively specific for the Core 3 disaccharide without cross-reactivity. The following workflow is the gold standard for rigorous characterization.

4.1 Protocol: O-Glycan Release & Mass Spectrometry

Objective: Definitively identify Core 3 structures (m/z 425 for disaccharide alditol) from tissue or cell lines.

Step-by-Step Methodology:

-

Sample Preparation: Lyse cells/tissue in RIPA buffer. Precipitate proteins using cold acetone (-20°C, 1 hour).

-

Reductive β-Elimination:

-

Resuspend protein pellet in 50 mM NaOH / 1 M NaBH₄.

-

Incubate at 45°C for 16 hours. (Releases O-glycans and converts the reducing end GalNAc to GalNAcitol).

-

-

Desalting: Neutralize with 10% acetic acid. Pass through a cation-exchange column (Dowex 50W-X8) to remove Na+ ions. Lyophilize.

-

Permethylation (Critical):

-

Dissolve glycans in DMSO/NaOH/Methyl Iodide.

-

This stabilizes sialic acids and increases ionization efficiency.

-

-

LC-MS/MS Analysis:

-

Inject onto a C18 or Graphitized Carbon column.

-

Target Ion: Look for the specific fragmentation pattern of HexNAc-HexNAcitol .

-

Differentiation: Distinguish Core 3 (GlcNAc-GalNAc) from Core 1 (Gal-GalNAc) based on mass (HexNAc vs Hex) and MS/MS fragment ions (m/z 260 for terminal GlcNAc vs m/z 219 for terminal Gal).

-

4.2 Protocol: CRISPR/Cas9 Knock-In (Rescue)

Since most cancer cell lines (e.g., HCT116, SW480) lack B3GNT6, "rescue" experiments are standard.

-

Vector: pCas-Guide-B3GNT6 (Targeting Exon 1).

-

Transfection: Lipofectamine 3000 into HCT116 cells.

-

Validation:

-

qRT-PCR: Primers targeting B3GNT6 mRNA.

-

Lectin Blot: Use GSL-II (Griffonia simplicifolia Lectin II) which binds terminal GlcNAc. Note: You must pre-treat with Sialidase and Galactosidase to expose the GlcNAc of Core 3.

-

Figure 2: Analytical Workflow. The reductive β-elimination coupled with permethylation and MS/MS is required to distinguish Core 3 isomers from Core 1.

Therapeutic Implications

The "Core 3 Deficit" in CRC offers a specific therapeutic window.

-

Epigenetic Reactivation: Since B3GNT6 is often silenced by hypermethylation, DNA methyltransferase inhibitors (e.g., 5-aza-dC) have been shown to restore Core 3 synthesis in vitro.

-

Probiotic Engineering: Engineering commensal bacteria to secrete B3GNT6 substrates (UDP-GlcNAc) or enzymes to locally restore barrier function.

-

Synthetic Mucin Mimetics: Development of polymers displaying GlcNAcβ1-3GalNAc motifs to act as "decoy" barriers in colitis patients.

References

-

An, G., et al. (2007). "Increased susceptibility to colitis and colorectal tumors in mice lacking core 3–derived O-glycans." Journal of Experimental Medicine.

-

Iwai, T., et al. (2002). "Molecular cloning and characterization of a novel UDP-GlcNAc:GalNAc-peptide beta1,3-N-acetylglucosaminyltransferase (beta 3Gn-T6), an enzyme synthesizing the core 3 structure of O-glycans." Journal of Biological Chemistry.

-

Varki, A., et al. (2017). "Essentials of Glycobiology, Chapter 10: O-GalNAc Glycans." Cold Spring Harbor Laboratory Press.

-

Ho, W.L., et al. (2013). "B3GNT6 promotes migration and invasion of human colorectal cancer cells." Biochimica et Biophysica Acta.

-

Jensen, P.H., et al. (2010). "Structural analysis of N- and O-glycans released from glycoproteins." Nature Protocols.

Sources

- 1. Clinicopathological significance of core 3 O-glycan synthetic enzyme, β1,3-N-acetylglucosaminyltransferase 6 in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N-Glycosylation of LRP6 by B3GnT2 Promotes Wnt/β-Catenin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian cell-based production of glycans, glycopeptides and glycomodules - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solution Conformation of the Core 3 O-Glycan Disaccharide, GlcNAcβ1-3GalNAc

For Researchers, Scientists, and Drug Development Professionals

Abstract

The disaccharide N-acetylglucosamine(β1-3)N-acetylgalactosamine (GlcNAcβ1-3GalNAc) forms the Core 3 structure of mucin-type O-glycans, playing a pivotal role in cellular recognition, signaling, and disease pathogenesis. Its biological function is intrinsically linked to its three-dimensional structure and dynamic behavior in a physiological, aqueous environment. This technical guide provides an in-depth exploration of the methodologies used to elucidate the solution conformation of GlcNAcβ1-3GalNAc. We delve into the theoretical underpinnings of its conformational flexibility and present a detailed analysis of the two primary investigative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. This document serves as a rigorous resource, offering not only step-by-step experimental and computational protocols but also the critical reasoning behind methodological choices, empowering researchers to accurately characterize this and other important glycan structures.

Introduction: The Biological Imperative of Core 3 Conformation

O-linked glycosylation is a fundamental post-translational modification, initiated by the attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues of a protein.[1] This initial Tn antigen can be extended into various core structures that serve as scaffolds for more complex glycans.[1][2] The Core 3 structure, GlcNAcβ1-3GalNAc, is a key branch point synthesized from the Core 1 O-glycan (T-antigen)[1][3]. Its presence and further elaboration on mucins are critical for modulating protein stability, cell adhesion, and immune responses.[1]

Understanding the three-dimensional shape, or conformation, of this disaccharide in solution is paramount. The specific arrangement of its sugar rings and functional groups dictates how it interacts with binding partners such as lectins, antibodies, and enzymes. This recognition is not static; the molecule exists as an ensemble of conformations in equilibrium. Therefore, a comprehensive model must account for both the predominant shape and its inherent flexibility. This guide details the synergistic approach of using empirical NMR data to define the conformational landscape and computational MD simulations to explore its dynamic nature.

Defining the Conformational Landscape

The flexibility of GlcNAcβ1-3GalNAc is primarily defined by the rotation around the glycosidic bond connecting the two monosaccharide units. This, along with the inherent structure of the rings and their substituents, creates a complex energy landscape.

-

The β(1→3) Glycosidic Linkage: The relative orientation of the GlcNAc and GalNAc residues is described by two main torsion angles:

-

Φ (phi): Defined by the atoms O5'-C1'-O3-C3

-

Ψ (psi): Defined by the atoms C1'-O3-C3-C2 (or C1'-O3-C3-C4)

The allowed values of Φ and Ψ are sterically constrained, and their preferred values are influenced by factors like the exo-anomeric effect.[4]

-

-

Pyranose Ring Pucker: Both the GlcNAc and GalNAc rings predominantly adopt a stable ⁴C₁ (chair) conformation in solution. However, minor populations of other conformers, such as boat or skew-boat forms, can exist and may be influenced by the glycosidic linkage.[5]

-

Exocyclic Groups: The orientation of the N-acetyl groups on both residues also contributes to the overall conformational profile and can influence intra- and intermolecular interactions.

Caption: Key torsion angles Φ and Ψ defining the glycosidic linkage.

Experimental Determination via NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure and dynamics of molecules in solution at atomic resolution.[6][7] It provides experimental restraints that, when combined, describe the time-averaged conformation of the disaccharide.

Causality: Why NMR? Unlike crystal structures, which provide a static view, NMR investigates molecules in a solution state that mimics their physiological environment. It is uniquely sensitive to both through-bond (J-couplings) and through-space (Nuclear Overhauser Effect) interactions that are dependent on the molecule's 3D structure.[7][8]

Key NMR Observables for Conformational Analysis

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space magnetization transfer between protons that are close to each other (< 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance (r⁻⁶) between the protons. Transglycosidic NOEs, particularly between H1' of GlcNAc and protons on the GalNAc ring (e.g., H3), are critical for defining the Φ and Ψ angles.[9][10]

-

Scalar (J) Couplings: These through-bond interactions provide information about dihedral angles.

-

Homonuclear Couplings (³JHH): Provide information on the ring pucker.

-

Heteronuclear Couplings (³JCH, ²JCH): Transglycosidic heteronuclear couplings are especially valuable as they directly relate to the Φ and Ψ torsion angles.[9][11] Recent advances in measuring nonconventional J-couplings can provide even more precise constraints.[12]

-

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust system for acquiring and interpreting NMR data for conformational analysis.

Caption: Standard workflow for NMR-based glycan structure determination.

Data Presentation: Expected Conformational Restraints

The following table summarizes the key experimental data used to define the conformation.

| Parameter Type | Experiment | Key Interaction (GlcNAc → GalNAc) | Information Derived |

| Distance | 2D NOESY/ROESY | H1' ↔ H3 | Defines the primary conformation around the glycosidic bond. |

| H1' ↔ H2, H1' ↔ H4 | Further refines the Ψ and Φ torsion angles. | ||

| Dihedral Angle | Heteronuclear J-coupling | ³J(H1', C3), ³J(C1', H3) | Directly reports on the Φ and Ψ angles, respectively. |

| Homonuclear J-coupling | ³J(H1, H2) within each ring | Confirms the ⁴C₁ chair conformation of the pyranose rings. |

Computational Modeling with Molecular Dynamics (MD)

While NMR provides a time-averaged picture, MD simulations offer a dynamic view, revealing the ensemble of conformations the molecule samples over time in solution.

Causality: Why MD? MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms change over time. This allows us to:

-

Explore the conformational energy landscape and identify low-energy states.

-

Observe transitions between different conformations.

-

Analyze the role of solvent and hydrogen bonding in stabilizing specific structures.[13]

-

Calculate theoretical NMR parameters (like NOEs) from the trajectory to validate the simulation against experimental data.[9]

The MD Workflow: An In Silico Microscope

The choice of a carbohydrate-specific force field (e.g., GLYCAM, CHARMM with carbohydrate parameters) is a critical first step, as different force fields can yield variations in linkage flexibility.[4][5]

Caption: A typical workflow for a Molecular Dynamics simulation of a glycan.

Integrated Structural Analysis: A Unified Model

The most accurate and trustworthy model of the GlcNAcβ1-3GalNAc solution structure comes from integrating experimental and computational approaches. NMR data provides the ground truth, while MD simulations provide the dynamic context.

The Synergy: MD simulations can be performed with the inclusion of NMR-derived distance and dihedral restraints. This forces the simulation to sample conformations that are consistent with the experimental data, leading to a highly refined structural ensemble that is both physically realistic and empirically validated.

Caption: Integration of NMR and MD for a robust conformational model.

Consensus Conformation of GlcNAcβ1-3GalNAc: Studies on related β(1→3) linkages consistently show that they are relatively rigid and adopt one predominant conformation in solution.[14][15] This is in contrast to other linkages, like β(1→4), which can exhibit more flexibility.[15]

-

The conformation is dominated by a specific set of (Φ, Ψ) angles that places the two sugar rings in a well-defined spatial arrangement.

-

MD simulations suggest the potential for an intramolecular hydrogen bond between the rings, which could contribute to the stability of this predominant conformation.[13]

-

While one conformation is dominant, MD simulations allow for the characterization of minor, transiently populated states that are often averaged out and invisible in standard NMR experiments but may be biologically relevant for induced-fit binding mechanisms.

Conclusion and Future Outlook

The solution conformation of the Core 3 O-glycan disaccharide, GlcNAcβ1-3GalNAc, is best described as a dynamic equilibrium dominated by a single, well-defined conformational state around the β(1→3) glycosidic bond. This structure is stabilized by a combination of steric effects, the exo-anomeric effect, and potentially intramolecular hydrogen bonding.

A rigorous characterization, essential for understanding its role in glycobiology and for structure-based drug design, requires a synergistic application of high-resolution NMR spectroscopy and atomistic MD simulations. The protocols and rationale outlined in this guide provide a framework for achieving a self-validating, high-confidence structural model.

Future advancements will likely involve the routine application of advanced NMR experiments to measure a wider array of J-couplings[12][16], the development of more accurate carbohydrate force fields for MD simulations[4], and the extension of these methods to study the Core 3 disaccharide in the context of the larger glycoproteins in which it functions.

References

-

A 3D model for the equilibrium GlcNAc conformation in water. The pucker... - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Synytsya, A., & Novak, M. (2014). Structural analysis of glucans. Annals of Translational Medicine, 2(2), 17. [Link]

-

Xue, Y., Sandström, C., & Nestor, G. (2026). Solution conformational analysis of hyaluronan with different chain lengths by NMR spectroscopy. Carbohydrate Polymers, 373, 124612. [Link]

-

Chen, Y. C., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules, 16(9), 7575-7588. [Link]

-

Shajahan, A., Supekar, N. T., & Heiss, C. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research, 19(9), 3535-3551. [Link]

-

Cortés, S., & Córdova, A. (2000). Hydration of T-antigen Gal beta(1-3)GalNAc and the isomer Gal beta(1-3)GlcNAc by molecular dynamics simulations. Journal of Molecular Structure: THEOCHEM, 529(1-3), 273-281. [Link]

-

Stenutz, R., et al. (2024). Conformational Preferences at the Glycosidic Linkage of Saccharides in Solution as Deduced from NMR Experiments and MD Simulations: Comparison to Crystal Structures. The Journal of Physical Chemistry B, 128(12), 2911-2925. [Link]

-

Nadanaka, S., et al. (1996). A novel pentasaccharide sequence GlcA(3-sulfate)(beta1-3)GalNAc(4-sulfate)(beta1-4)(Fuc alpha1-3)GlcA(beta1-3)GalNAc(4-sulfate) in the oligosaccharides isolated from king crab cartilage chondroitin sulfate K and its differential susceptibility to chondroitinases and hyaluronidase. Glycobiology, 6(2), 195-205. [Link]

-

Gu, J., & Dennis, J. W. (1994). A coupled assay for UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1,6-N-acetylglucosaminyltransferase (GlcNAc to GalNAc). Glycoconjugate Journal, 11(5), 411-415. [Link]

-

Nasi, R., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(2), 525-603. [Link]

-

Spahn, P. N., et al. (2022). Computational Modeling of O-Linked Glycan Biosynthesis in CHO Cells. International Journal of Molecular Sciences, 23(6), 2999. [Link]

-

Nasi, R., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(2), 525-603. [Link]

-

Grimblar, T., et al. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(44), 12056-12061. [Link]

-

Manzi, A. E., et al. (1998). NMR spectra of GalNAcα-GlcA-β-MU recorded at 500 MHz in D 2 O at 30_C. [Figure]. ResearchGate. [Link]

-

Bubak, M., et al. (2024). The Conformation of Glycosidic Linkages According to Various Force Fields: Monte Carlo Modeling of Polysaccharides Based on Extrapolation of Short-Chain Properties. Journal of Chemical Theory and Computation. [Link]

- Kamerling, J. P. (2020). High resolution 1 H-NMR spectroscopy as a tool in disclosing the structure of O-linked glycans from glycoproteins. In Glycoproteins and Disease (pp. 53-80).

-

Gilleron, M., et al. (2001). MD simulation of the conformation of (A) Galβ1-3GlcNAcβ1ments is... [Figure]. ResearchGate. [Link]

-

Bubak, M., et al. (2024). The Conformation of Glycosidic Linkages According to Various Force Fields: Monte Carlo Modeling of Polysaccharides Based on Extrapolation of Short-Chain Properties. Journal of Chemical Theory and Computation. [Link]

-

Kuttruff, S., et al. (2024). MA'AT analysis of the O-glycosidic linkages of oligosaccharides using nonconventional NMR J-couplings: MA'AT and MD models of phi. ResearchGate. [Link]

-

Khan, S. (2023). Exploring Carbohydrate Conformations and Linkages Using Molecular Modelling Approach. KTH Diva. [Link]

-

Jaroniec, C. P., et al. (2004). Homonuclear J-couplings and heteronuclear structural constraints. In Solid State NMR Studies of Biopolymers (pp. 209-242). [Link]

-

Kalathottukaren, M. T., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Analytical Chemistry, 95(36), 13488-13494. [Link]

Sources

- 1. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A coupled assay for UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1,6-N-acetylglucosaminyltransferase (GlcNAc to GalNAc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Conformation of Glycosidic Linkages According to Various Force Fields: Monte Carlo Modeling of Polysaccharides Based on Extrapolation of Short-Chain Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]